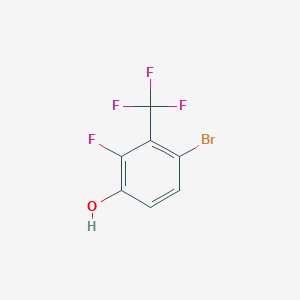

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCHHKRZNGNGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy:

The predominant method involves selective bromination of a pre-functionalized phenol derivative, specifically 2-fluoro-3-hydroxybenzotrifluoride , to introduce the bromine atom at the para position relative to the hydroxyl group.

Reaction Conditions:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.

- Solvent: Dichloromethane (DCM) or chloroform.

- Temperature: Maintained at 0–5°C to control reactivity and prevent polybromination.

- Catalysts: Sometimes a Lewis acid such as iron(III) chloride (FeCl₃) enhances electrophilic substitution.

Process:

- The phenol derivative is dissolved in the solvent.

- Bromine or NBS is added dropwise under stirring.

- Reaction progress monitored via TLC or HPLC.

- Post-reaction, the mixture is quenched with water, extracted, and purified through recrystallization or chromatography.

Data Table 1: Bromination Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 75–85% |

Electrophilic Aromatic Substitution with Halogenating Reagents

Alternative Method:

Direct electrophilic substitution using bromine in the presence of catalysts such as FeCl₃, especially for large-scale synthesis.

Conditions:

- Reagents: Bromine (Br₂), FeCl₃ catalyst.

- Solvent: Acetic acid or DCM.

- Temperature: 0–25°C.

- Outcome: High regioselectivity for para substitution at the phenolic ring.

Data Table 2: Electrophilic Bromination

| Parameter | Value |

|---|---|

| Reagent | Bromine (Br₂) |

| Catalyst | FeCl₃ |

| Solvent | Acetic acid |

| Temperature | 0–25°C |

| Yield | 65–78% |

Introduction of the Trifluoromethyl Group

Key Method:

The trifluoromethyl group at the 3-position can be introduced via nucleophilic trifluoromethylation or cross-coupling reactions, notably Suzuki–Miyaura coupling .

Trifluoromethylation via Copper-Mediated Reactions:

- Reagents: Trifluoromethylating agents such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF₃).

- Conditions: Mild, often in polar aprotic solvents like DMSO or acetonitrile.

- Outcome: Selective trifluoromethylation at the desired position with moderate yields (~50–70%).

Suzuki–Miyaura Cross-Coupling:

- Precursor: 3-Bromo-2-fluoro-phenol derivatives.

- Reagents: Phenylboronic acid derivatives bearing trifluoromethyl groups.

- Catalyst: Pd(dppf)Cl₂.

- Conditions: Reflux in dioxane/water mixture, with base (K₂CO₃).

Data Table 3: Cross-Coupling Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Reagents | Phenylboronic acid with CF₃ group |

| Solvent | Dioxane/water |

| Temperature | Reflux (~100°C) |

| Yield | 45–65% |

Purification and Characterization

Post-synthesis, the target compound is purified via recrystallization or chromatography (e.g., flash chromatography). Structural confirmation involves NMR (¹H, ¹⁹F, ¹³C), mass spectrometry, and IR spectroscopy.

Summary Table: Preparation Methods Overview

| Method | Key Reagents | Typical Yield | Remarks |

|---|---|---|---|

| Bromination of phenol derivatives | NBS or Br₂, FeCl₃, DCM | 75–85% | Selective para bromination, mild conditions |

| Electrophilic bromination | Br₂, FeCl₃, acetic acid | 65–78% | Suitable for scale-up, regioselective |

| Trifluoromethylation (nucleophilic) | TMS-CF₃, copper catalysts, DMSO | 50–70% | Requires careful control to avoid side reactions |

| Suzuki–Miyaura cross-coupling | Pd catalyst, phenylboronic acid derivatives | 45–65% | Versatile, allows functional group variation |

Critical Notes and Research Findings:

- Selectivity: The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, favoring para positions.

- Reaction Optimization: Temperature control and choice of solvent significantly influence yield and regioselectivity.

- Safety Considerations: Halogenating reagents are corrosive and volatile; appropriate PPE and fume hood use are mandatory.

- Environmental Impact: Use of greener solvents and catalytic methods is encouraged to minimize environmental footprint.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or fluorine sites, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted benzotrifluoride derivatives.

Oxidation: Formation of 6-bromo-2-fluoro-3-oxobenzotrifluoride.

Reduction: Formation of reduced derivatives with hydrogen replacing halogen atoms.

Scientific Research Applications

Scientific Research Applications

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (C7H3BrF4O) has various applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex organic molecules for pharmaceuticals and agrochemicals and is investigated for its potential biological activity, including antimicrobial and anticancer properties. It is also explored as a precursor in synthesizing drug candidates targeting specific enzymes or receptors and utilized in producing specialty chemicals and materials with unique properties like high thermal stability and degradation resistance.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions. Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents. This results in the formation of substituted benzotrifluoride derivatives.

- Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of 6-bromo-2-fluoro-3-oxobenzotrifluoride.

- Reduction Reactions: Reduction reactions can occur at the bromine or fluorine sites using reducing agents like lithium aluminum hydride, leading to reduced derivatives with hydrogen replacing halogen atoms.

This compound exhibits diverse biological activities. The presence of bromine and trifluoromethyl groups significantly influences its chemical properties and potential pharmacological applications.

- Interaction with DNA: Research indicates that this compound exhibits significant binding affinity to DNA, suggesting potential applications in biochemistry and molecular biology, particularly in developing DNA-targeting drugs.

- Antioxidant Activity: Studies have shown that phenolic compounds often exhibit antioxidant activity due to their ability to scavenge free radicals. The trifluoromethyl group may enhance this activity by stabilizing radical intermediates.

- Urease Inhibition: Preliminary studies suggest that this compound may serve as a lead compound for developing new urease inhibitors, which are crucial in treating conditions like urease-related infections and certain types of kidney stones.

Structure-Activity Relationship (SAR)

Structural modifications in phenolic compounds significantly affect their biological activities. The presence of bromine and trifluoromethyl groups at specific positions on the aromatic ring enhances interactions with biological targets.

| Compound Name | Biological Activity |

|---|---|

| This compound | DNA binding, antioxidant, urease inhibitor |

| 2-Fluoro-5-(trifluoromethyl)phenol | Antioxidant activity |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | Moderate antibacterial activity |

Case Studies

- DNA Binding Studies: Studies have demonstrated that derivatives like this compound could bind effectively to DNA, influencing gene expression and cellular processes.

- Antioxidant Evaluation: In vitro tests revealed that compounds with similar structures exhibited significant antioxidant activity, suggesting that this compound may possess comparable effects.

- Urease Inhibition Research: Investigations into urease inhibitors identified several phenolic derivatives, including those containing trifluoromethyl groups, which showed promising inhibitory effects against urease activity.

- Antimicrobial Efficacy: Related halogenated compounds demonstrated significant bactericidal activity against harmful microbes while preserving beneficial bacteria.

- Pharmacological Applications: This compound was highlighted as an intermediate in synthesizing pharmaceutical agents, where its unique structure allows for modifications that could enhance therapeutic efficacy against various diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s ability to form strong interactions with target molecules, leading to significant biological effects.

Comparison with Similar Compounds

4-Bromo-2-(trifluoromethyl)phenol (CAS: 50824-04-9)

- Structural Differences : Lacks the fluorine substituent at position 2.

- Applications: Used in ligand synthesis for coordination chemistry (e.g., vanadium complexes in ). Safety: Classified as an irritant (similar to the target compound), with comparable handling precautions .

4-Bromo-3-(trifluoromethyl)phenol (CAS: 320-49-0)

- Structural Differences : Trifluoromethyl group at position 3 and bromine at position 4, but lacks the 2-fluoro substituent.

- Key Properties :

2-Chloro-5-(trifluoromethyl)phenol (CAS: Not provided)

- Structural Differences : Chlorine replaces bromine at position 2, and the trifluoromethyl group is at position 4.

- Key Properties :

- Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability.

- Physical State : Yellow liquid (vs. solid for brominated analogs), suggesting lower melting points due to reduced molecular symmetry .

- Applications : Functions as an organic building block in specialty chemical synthesis .

(E)-4-Bromo-2-(1-(4-(trifluoromethyl)phenylimino)ethyl)phenol

- Structural Differences : Incorporates an imine functional group, forming a Schiff base.

- Key Properties: Coordination Chemistry: Serves as a ligand for vanadium complexes, highlighting its utility in metal-organic frameworks (MOFs) . Hydrogen Bonding: Intramolecular O–H⋯N hydrogen bonding stabilizes the phenol-imine tautomer, a feature absent in the target compound .

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl Chloride

- Structural Differences : Replaces the hydroxyl group with a sulfonyl chloride and adds a trifluoromethoxy (-OCF₃) group.

- Key Properties: Reactivity: Sulfonyl chloride group enables nucleophilic substitution reactions, unlike the phenolic -OH in the target compound . Applications: Intermediate in synthesizing sulfonamide drugs .

Comparative Data Table

| Compound Name | CAS Number | Substituents | Molecular Weight | Acidity (pKa)* | Physical State | Key Applications |

|---|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol | Not provided | 4-Br, 2-F, 3-CF₃ | ~273.98 | ~6.5 (est.) | Solid | Pharmaceutical intermediates |

| 4-Bromo-2-(trifluoromethyl)phenol | 50824-04-9 | 4-Br, 2-CF₃ | 255.02 | ~7.2 (est.) | Solid | Ligand synthesis |

| 4-Bromo-3-(trifluoromethyl)phenol | 320-49-0 | 4-Br, 3-CF₃ | 255.02 | ~7.5 (est.) | Solid | Specialty chemicals |

| 2-Chloro-5-(trifluoromethyl)phenol | Not provided | 2-Cl, 5-CF₃ | 210.56 | ~8.0 (est.) | Liquid | Organic synthesis |

*Estimated pKa values based on substituent electron-withdrawing effects.

Research Findings and Trends

- Electronic Effects: The 2-fluoro substituent in the target compound enhances acidity compared to non-fluorinated analogs due to additive electron withdrawal .

- Steric Hindrance: Trifluoromethyl groups at position 3 (vs. 5 in 2-chloro-5-CF₃ phenol) influence molecular conformation and crystallinity, as seen in crystal structure analyses .

- Safety Profile: Brominated phenols generally exhibit higher toxicity than chlorinated analogs, necessitating stricter handling protocols .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol is an organic compound with the empirical formula C7H4BrF3O, notable for its diverse biological activities. The presence of halogen substituents, particularly bromine and trifluoromethyl groups, significantly influences its chemical properties and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

The molecular weight of this compound is approximately 241.01 g/mol. The structure features a phenolic ring substituted with bromine at the para position and a trifluoromethyl group at the meta position, which affects its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrF3O |

| Molecular Weight (g/mol) | 241.01 |

| Density (g/cm³) | ~1.8 |

| Boiling Point (°C) | ~223.6 |

| Flash Point (°C) | ~89 |

Interaction with DNA

Research indicates that this compound exhibits significant binding affinity to DNA, specifically Salmon sperm DNA. This interaction suggests potential applications in biochemistry and molecular biology, particularly in the development of DNA-targeting drugs.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that phenolic compounds often exhibit antioxidant activity due to their ability to scavenge free radicals. The trifluoromethyl group may enhance this activity by stabilizing radical intermediates.

Urease Inhibition

Another area of interest is the urease inhibition property of this compound. Urease inhibitors are crucial in treating conditions like urease-related infections and certain types of kidney stones. Preliminary studies suggest that this compound may serve as a lead compound for developing new urease inhibitors.

Case Studies

- DNA Binding Studies : A study conducted on various phenolic compounds demonstrated that derivatives like this compound could bind effectively to DNA, influencing gene expression and cellular processes .

- Antioxidant Evaluation : In vitro tests revealed that compounds with similar structures exhibited significant antioxidant activity, suggesting that this compound may possess comparable effects .

- Urease Inhibition Research : A recent investigation into urease inhibitors identified several phenolic derivatives, including those containing trifluoromethyl groups, which showed promising inhibitory effects against urease activity .

Structure-Activity Relationship (SAR)

The structural modifications in phenolic compounds significantly affect their biological activities. The presence of bromine and trifluoromethyl groups at specific positions on the aromatic ring enhances interactions with biological targets:

| Compound Name | Biological Activity |

|---|---|

| This compound | DNA binding, antioxidant, urease inhibitor |

| 2-Fluoro-5-(trifluoromethyl)phenol | Antioxidant activity |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | Moderate antibacterial activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethyl group in 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol, considering steric and electronic factors?

- Methodological Answer : The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions. For example, using brominated intermediates (e.g., 4-bromo-2-fluorophenol as a precursor, ), trifluoromethylation may proceed via Ullmann coupling with Cu-mediated reagents. Steric hindrance at the 3-position necessitates mild conditions to avoid decomposition. Boronic acid derivatives (e.g., phenylboronic acids, ) are viable for Suzuki-Miyaura coupling to install aryl-trifluoromethyl moieties.

Q. How can NMR spectroscopy resolve overlapping signals caused by fluorine and bromine isotopes in this compound?

- Methodological Answer : Fluorine-19 NMR (¹⁹F NMR) is critical for distinguishing CF₃ groups, while ¹H-¹³C HMBC can clarify coupling patterns. High-field NMR (≥500 MHz) reduces signal overlap, and isotopic decoupling (for ¹⁰Br/¹¹Br splitting) may be employed. Referencing NIST data for analogous bromo-fluorophenols (e.g., 4-bromo-2-fluorophenol, ) aids in spectral assignment.

Q. What safety protocols are essential when handling this compound, given its halogenated substituents?

- Methodological Answer : Use fume hoods for synthesis due to volatile halogenated byproducts. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Storage at 0–6°C (as recommended for bromo-fluorophenols, ) prevents degradation. Consult SDS guidelines for brominated compounds (e.g., ) for spill management and waste disposal.

Advanced Research Questions

Q. How can crystallographic methods elucidate the hydrogen bonding network and molecular packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) resolves the molecular structure. Hydrogen bond functionality (e.g., phenolic -OH) can be analyzed via graph-set notation (e.g., Etter’s rules, ). ORTEP-III ( ) visualizes thermal ellipsoids, while SHELXPRO refines intermolecular interactions. For example, compare with 4-bromo-2-fluorophenol’s crystal data () to identify CF₃-induced packing differences.

Q. What computational approaches predict the electronic effects of the CF₃ group on reactivity and regioselectivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic substitution sites. Solvent modeling (e.g., PCM for polar solvents) explains solubility trends. Compare with trifluoromethylphenyl derivatives (e.g., ) to benchmark electronic parameters. Software like Gaussian or ORCA can model steric maps to rationalize reaction pathways.

Q. How can contradictory literature data on melting points or solubility be reconciled?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Validate purity via HPLC (≥95% by area) and DSC for polymorph screening. Cross-reference physicochemical data (e.g., CAS RN 2105-94-4 for 4-bromo-2-fluorophenol, ) to establish baseline trends. Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to minimize variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.